

Application Notes and Protocols for M-TriDAP

Dissolution and Use in Experiments

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Compound of Interest

Compound Name: M-TriDAP

Cat. No.: B15137929

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of **M-TriDAP** (N-Acetylmuramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid), a potent agonist of NOD1 and, to a lesser extent, NOD2 receptors. Proper preparation of **M-TriDAP** is critical for obtaining reliable and reproducible results in cell-based assays and other experimental models.

M-TriDAP: Chemical and Physical Properties

M-TriDAP is a component of peptidoglycan from Gram-negative bacteria and certain Gram-positive bacteria. Its recognition by the intracellular sensors NOD1 and NOD2 triggers a signaling cascade that leads to the activation of pro-inflammatory responses.

Property	Value	Source(s)
Molecular Formula	C ₂₆ H ₄₃ N ₅ O ₁₅	[1]
Molecular Weight	665.64 g/mol	[1]
Appearance	Lyophilized white powder	[1]
Solubility	Water, DMSO (Dimethyl sulfoxide)	[1]
Typical Working Concentration	100 ng/mL - 10 µg/mL in cell culture	[1]

Preparation of M-TriDAP Stock Solutions

It is crucial to handle **M-TriDAP** under sterile conditions to prevent microbial contamination, especially when preparing solutions for cell culture experiments. Lyophilized **M-TriDAP** should be brought to room temperature before reconstitution.

Protocol for Reconstitution in Water

This protocol is recommended for preparing **M-TriDAP** for use in aqueous-based assays, such as cell culture experiments. Many suppliers provide endotoxin-free sterile water with the product.^[1]

Materials:

- Lyophilized **M-TriDAP**
- Sterile, endotoxin-free water
- Sterile, conical microcentrifuge tubes
- Calibrated micropipettes with sterile tips

Procedure:

- **Equilibration:** Allow the vial of lyophilized **M-TriDAP** to equilibrate to room temperature for 15-30 minutes before opening. This prevents condensation from forming inside the vial.
- **Centrifugation:** Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom.
- **Reconstitution:** Carefully open the vial and add the required volume of sterile, endotoxin-free water to achieve the desired stock solution concentration (e.g., 1 mg/mL).
- **Dissolution:** Gently swirl the vial or pipette the solution up and down to dissolve the powder completely. Avoid vigorous vortexing to prevent potential degradation of the peptide. If necessary, the solution can be gently agitated at room temperature for 15-30 minutes.

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the **M-TriDAP**. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Protocol for Reconstitution in DMSO

DMSO can be used as a solvent for **M-TriDAP**, particularly if a higher stock concentration is required. However, it is important to note that DMSO can be toxic to cells at higher concentrations.

Materials:

- Lyophilized **M-TriDAP**
- Anhydrous, sterile-filtered DMSO
- Sterile, conical microcentrifuge tubes
- Calibrated micropipettes with sterile tips

Procedure:

- Equilibration and Centrifugation: Follow steps 1 and 2 from the water reconstitution protocol.
- Reconstitution: Add the required volume of anhydrous, sterile-filtered DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
- Dissolution: Gently vortex the vial at a low speed. If the **M-TriDAP** does not dissolve completely, sonicate the vial in a water bath for a few minutes until the solution is clear.
- Aliquoting and Storage: Aliquot the DMSO stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Note on DMSO Usage in Cell Culture: When using a DMSO stock solution for cell culture experiments, ensure that the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.5\%$) to avoid cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Experimental Protocol: Stimulation of HEK293 Cells with M-TriDAP

This protocol describes a general procedure for stimulating a human embryonic kidney (HEK) 293 cell line expressing NOD1 to measure the activation of the NF-κB signaling pathway.

Materials:

- HEK293 cells stably expressing human NOD1 (e.g., HEK-Blue™ hNOD1 cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)
- **M-TriDAP** stock solution (reconstituted in sterile water)
- Phosphate-Buffered Saline (PBS), sterile
- 96-well cell culture plates
- NF-κB reporter assay system (e.g., SEAP reporter assay)
- Plate reader

Procedure:

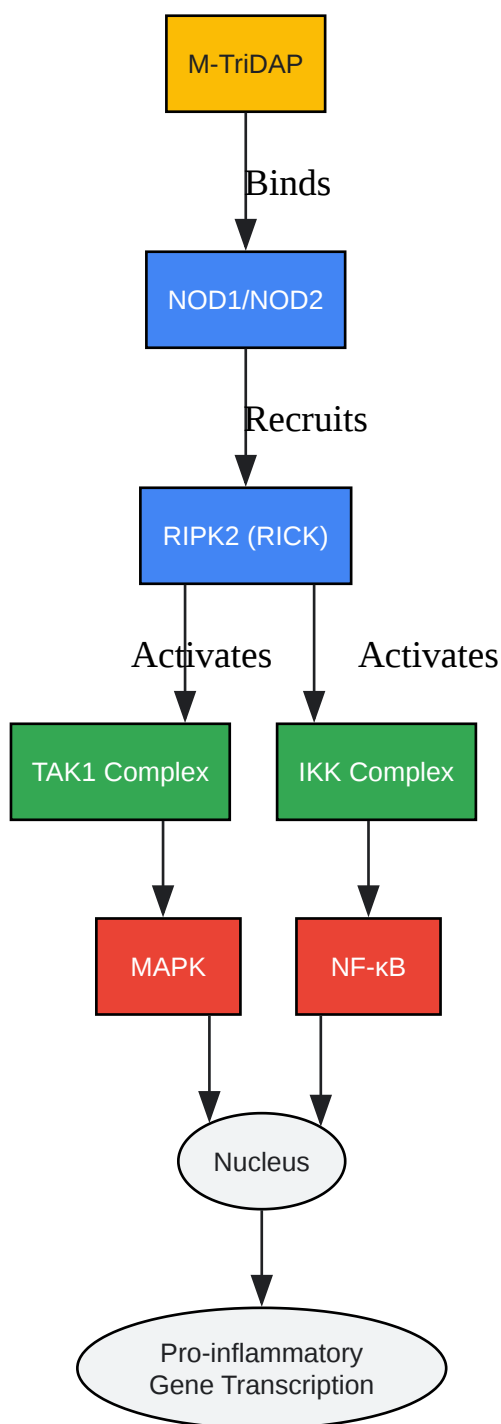
- **Cell Seeding:** Seed HEK293-hNOD1 cells in a 96-well plate at a density of 5×10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
- **Preparation of Working Solutions:** Prepare serial dilutions of the **M-TriDAP** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL, 1 ng/mL).
- **Cell Stimulation:** Remove the old medium from the wells and replace it with 100 µL of the **M-TriDAP** working solutions.
 - **Negative Control:** Include wells with cells treated with culture medium only.
 - **Positive Control (Optional):** Include a known NOD1 agonist like Tri-DAP.[\[2\]](#)[\[3\]](#)

- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Assay Measurement: Measure the activation of the NF-κB pathway using the chosen reporter assay system according to the manufacturer's instructions. For a SEAP reporter, this typically involves collecting the supernatant and measuring the alkaline phosphatase activity.
- Data Analysis: Quantify the results and plot the dose-response curve for **M-TriDAP**-induced NF-κB activation.

Visualization of M-TriDAP Signaling Pathway and Experimental Workflow

M-TriDAP-Induced NOD1/NOD2 Signaling Pathway

M-TriDAP in the cytosol is recognized by the leucine-rich repeat (LRR) domains of NOD1 and to a lesser extent NOD2. This binding event induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) via CARD-CARD interactions.[4][5] RIPK2 then undergoes polyubiquitination, which serves as a scaffold to recruit the TAK1 complex and the IKK complex.[6] This ultimately leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the transcription of pro-inflammatory genes. [4][7]

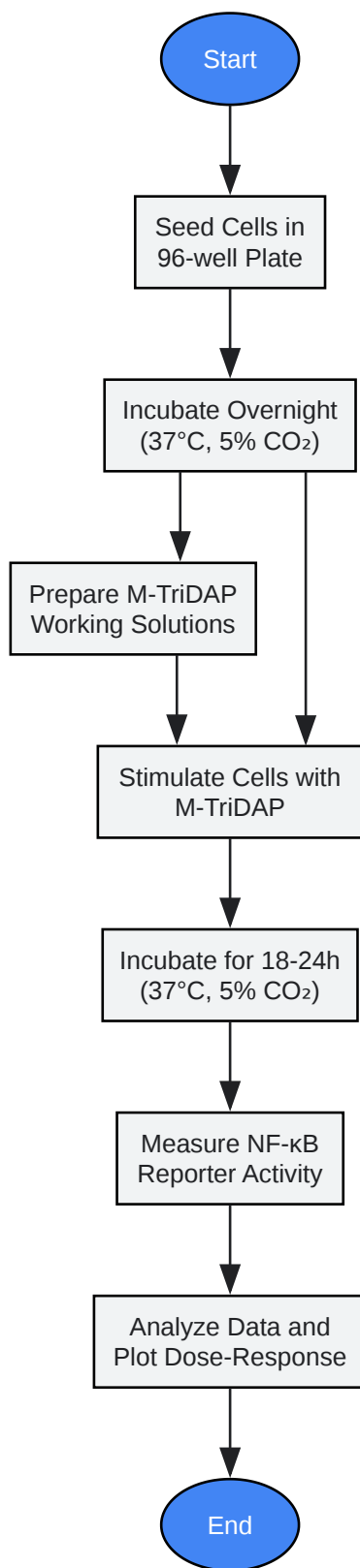


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Caption: **M-TriDAP** signaling pathway via NOD1/NOD2.

Experimental Workflow for Cell Stimulation

The following diagram illustrates the key steps in a typical cell-based experiment using **M-TriDAP**.



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Caption: Workflow for **M-TriDAP** cell stimulation assay.

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